1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride
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Overview
Description
1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride is a chemical compound with the molecular formula C8H16ClNO4. It is a crystalline solid known for its unique chemical properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride typically involves the esterification of 2-amino-2-methylpropanedioic acid with ethanol, followed by the introduction of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually maintained.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Solvents: Organic solvents like ethanol or methanol are employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-amino-2-methylpropanedioic acid and ethanol.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Purification: Crystallization and filtration techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as:
Enzyme Inhibitor: Inhibiting certain enzymes by binding to their active sites.
Receptor Modulator: Modulating the activity of receptors involved in cellular signaling pathways.
Chemical Intermediate: Participating in various chemical reactions to form biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A related compound used as a buffer and in the synthesis of surfactants.
1,3-Diethyl 2-amino-2-methylpropanedioate: The non-hydrochloride form of the compound with similar chemical properties.
Uniqueness
1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it more suitable for certain applications compared to its non-hydrochloride counterpart .
Properties
IUPAC Name |
diethyl 2-amino-2-methylpropanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-4-12-6(10)8(3,9)7(11)13-5-2;/h4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDOFRUWQGTVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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